3,4-Dimethyl-N-(1-phenylethyl)benzamide is a compound belonging to the class of benzamides, characterized by its structural features that include a benzene ring substituted at the 3 and 4 positions with methyl groups and an amide functional group attached to a phenethyl side chain. This compound is of interest in medicinal chemistry due to its potential biological activities.
The synthesis of 3,4-dimethyl-N-(1-phenylethyl)benzamide can be achieved through several methods, primarily involving the acylation of phenethylamine with 3,4-dimethylbenzoyl chloride or 3,4-dimethylbenzoic acid. A common method includes:
This method has been shown to yield high purity and efficiency, with reported yields reaching up to 99% under optimal conditions.
3,4-Dimethyl-N-(1-phenylethyl)benzamide can participate in various chemical reactions typical of amides:
These reactions are significant for modifying the compound's structure for enhanced biological activity or pharmacological profiles .
The mechanism of action of 3,4-dimethyl-N-(1-phenylethyl)benzamide may involve interaction with specific receptors or enzymes within biological systems. For instance:
Research into the specific mechanisms would require further pharmacological studies to elucidate these pathways quantitatively.
Relevant data from experimental studies indicate that the compound retains stability over a range of pH levels typical for biological systems .
3,4-Dimethyl-N-(1-phenylethyl)benzamide has potential applications in several fields:
The compound 3,4-dimethyl-N-(1-phenylethyl)benzamide is formally identified through IUPAC nomenclature as N-[(1S)-1-phenylethyl]-3,4-dimethylbenzamide when referring to its enantiopure (S)-configured form. This precise naming convention specifies three critical structural elements: (1) the benzamide core derived from benzoic acid; (2) the 3,4-dimethyl substitution pattern on the aromatic ring; and (3) the chiral 1-phenylethyl group attached to the amide nitrogen [7]. The molecular formula for this compound is C₁₇H₁₉NO, with a molecular weight of 253.34 g/mol, distinguishing it from simpler analogs such as N-(1-phenylethyl)benzamide (C₁₅H₁₅NO, 225.29 g/mol) and 4-methyl-N-(1-phenylethyl)benzamide (C₁₆H₁₇NO, 239.31 g/mol) [4] [9].
Spectroscopically, this compound would be expected to display characteristic features including: (1) ¹H NMR signals between δ 2.25-2.30 ppm for the aromatic methyl protons (integrated for six hydrogens), (2) a doublet near δ 1.55 ppm for the methyl group of the chiral center, (3) a multiplet at approximately δ 5.25 ppm for the methine proton, and (4) distinctive aromatic resonances between δ 7.10-7.40 ppm. The chiral center introduced by the 1-phenylethyl substituent creates the potential for enantiomeric resolution, which has proven highly valuable in asymmetric synthesis applications when using related compounds [6] [7]. The steric and electronic influences of the adjacent methyl groups differentiate this compound from simpler benzamides, potentially affecting its crystal packing behavior and molecular conformation in ways that have been documented for analogous polymorphic benzamides [6].
Table 1: Structural Comparison of Key Benzamide Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Chiral Center |
---|---|---|---|---|
3,4-Dimethyl-N-(1-phenylethyl)benzamide | C₁₇H₁₉NO | 253.34 | 3,4-dimethylbenzoyl, N-1-phenylethyl | Yes |
N-(1-Phenylethyl)benzamide | C₁₅H₁₅NO | 225.29 | Unsubstituted benzoyl, N-1-phenylethyl | Yes [4] |
4-Methyl-N-(1-phenylethyl)benzamide | C₁₆H₁₇NO | 239.31 | 4-methylbenzoyl, N-1-phenylethyl | Yes [1] [9] |
N-(2-Phenylethyl)benzamide | C₁₅H₁₅NO | 225.29 | Unsubstituted benzoyl, N-2-phenylethyl | No [3] |
N,N-Diethyl-m-toluamide (DEET) | C₁₂H₁₇NO | 191.27 | 3-methylbenzoyl, N,N-diethyl | No [2] |
The investigation of benzamide derivatives spans over a century, with early synthetic work dating back to the first reported preparation of N-(1-phenylethyl)benzamide analogs in the early 20th century. The foundational chemistry was significantly advanced by Maxim's 1929 synthesis of N,N-diethyl-m-toluamide (DEET), which established the critical amide bond formation methodologies that would later be adapted for more complex derivatives including alkyl-substituted N-(1-phenylethyl)benzamides [2]. The strategic incorporation of the chiral phenylethyl moiety represented a significant milestone in the 1960s, as researchers recognized the potential of such compounds to serve as resolving agents and chiral auxiliaries in asymmetric synthesis. This development paralleled growing interest in stereochemically defined pharmaceuticals, where enantiopurity often dictates biological activity [7].
A transformative period in benzamide chemistry emerged with the discovery of polymorphic behavior in compounds like N-[(1S)-1-phenylethyl]benzamide, which was found to crystallize in three distinct unsolvated forms (designated I, II, and III) with different space groups (P2₁ and P2₁2₁2₁) and molecular packing arrangements [6]. This polymorphism, arising from variations in phenyl ring dihedral angles (ranging from 23.1° to 56.2°) and hydrogen-bonding patterns, highlighted the profound influence of crystallization conditions on solid-state properties—a consideration of paramount importance in pharmaceutical development where crystalline form affects solubility, stability, and bioavailability. The synthesis of 3,4-dimethyl-N-(1-phenylethyl)benzamide represents a logical progression in this structural evolution, building upon these historical developments by incorporating additional methyl substituents that further modulate electronic properties and steric bulk [6] [7].
Modern synthetic approaches to such compounds have been revolutionized by Schotten-Baumann conditions and optimized acylation techniques, as exemplified by patents describing efficient N-(2-phenylethyl)benzamide preparations that avoid hazardous reagents through aqueous-phase reactions with alkali metal hydroxides [3]. These methodological advances now enable the reliable production of complex benzamide derivatives with the control over regiochemistry and stereochemistry required for both research and industrial applications.
In medicinal chemistry, benzamide derivatives containing the N-(1-phenylethyl) group have demonstrated substantial pharmacological potential across multiple therapeutic areas. The chiral phenylethylbenzamide scaffold serves as a privileged structure in drug design, with demonstrated activities as glucokinase activators for diabetes management, muscarinic receptor antagonists for urinary disorders, and antimicrobial agents. For instance, structurally similar phenylethyl benzamides have been investigated as potent glucokinase activators that enhance glucose metabolism by increasing the enzyme's catalytic activity, offering a promising mechanism for regulating blood glucose levels in type 2 diabetes [8]. The presence of methyl substituents on the benzoyl ring, as in 3,4-dimethyl-N-(1-phenylethyl)benzamide, could potentially enhance target binding affinity through hydrophobic interactions or modulate the compound's metabolic stability—effects observed in related methyl-substituted bioactive benzamides.
Table 2: Synthetic Approaches to Phenylethyl Benzamide Derivatives
Method | Reagents/Conditions | Advantages | Typical Yield Range | Application to Target Compound |
---|---|---|---|---|
Acyl Chloride Route | Benzoyl chloride + phenylethylamine, base catalyst (e.g., NaOH), organic solvent, 0-5°C to RT | High reactivity, simple workup | 70-85% [3] | Well-suited for 3,4-dimethyl derivative using 3,4-dimethylbenzoyl chloride |
Schotten-Baumann Modification | 3,4-Dimethylbenzoic acid + SOCl₂ → acid chloride, then reaction with (S)-1-phenylethylamine in aqueous NaOH/dichloromethane | Avoids pure acid chloride handling, biphasic conditions | 75-90% [3] [7] | Preferred method for enantiopure compound production |
Direct Coupling | Carbodiimide reagents (DCC, EDC), DMAP catalyst, anhydrous conditions | Mild conditions, no acid chloride formation | 60-75% | Less efficient for sterically hindered analogs |
The stereogenic center in 3,4-dimethyl-N-(1-phenylethyl)benzamide provides particular value in asymmetric synthesis applications. Enantiopure benzamides of this type have been extensively employed as chiral resolving agents for racemic carboxylic acids through diastereomeric crystallization, as auxiliaries in stereoselective transformations, and as precursors for pharmacologically active compounds. The additional dimethyl substitution pattern in the 3,4-positions may offer enhanced crystallinity or altered solubility profiles beneficial for these applications, building upon the established utility of simpler analogs [6] [7]. Furthermore, such compounds serve as key intermediates for synthesizing more complex molecular architectures, including peptidomimetics and fused heterocyclic systems with potential bioactivity.
Beyond pharmaceutical applications, substituted benzamides have found utility in agrochemical formulations and as repellent compounds. DEET (N,N-diethyl-m-toluamide) exemplifies this application, with its methyl-substituted benzamide structure providing effective insect-repellent activity through interaction with insect olfactory receptors [2]. While 3,4-dimethyl-N-(1-phenylethyl)benzamide has not been specifically evaluated for repellent properties, its structural relationship to established bioactive benzamides suggests potential in this domain, particularly given the ongoing search for alternatives to DEET with improved environmental profiles. Recent research on natural benzamide analogs like p-menthane-3,8-diol (PMD) demonstrates how structural refinements can yield compounds with efficacy comparable to DEET while offering reduced toxicity profiles [2].
Table 3: Potential Medicinal and Synthetic Roles of 3,4-Dimethyl-N-(1-phenylethyl)benzamide
Application Domain | Potential Role | Structural Basis | Precedent Compounds |
---|---|---|---|
Diabetes Therapeutics | Glucokinase Activator | Chiral benzamide core mimicking allosteric modulators | Phenylethyl benzamide GK activators [8] |
Asymmetric Synthesis | Chiral Auxiliary/Resolving Agent | Stereogenic center adjacent to amide carbonyl | N-(1-Phenylethyl)benzamide derivatives [6] [7] |
Repellent Chemistry | Insect Olfactory Modulator | Structural similarity to DEET with enhanced lipophilicity | DEET (N,N-diethyl-m-toluamide) [2] |
Crystal Engineering | Polymorphism Study Compound | Methyl groups influencing crystal packing | Trimorphic N-[(1S)-1-phenylethyl]benzamide [6] |
Pharmaceutical Intermediates | Precursor to Biologically Active Molecules | Versatile functional groups for derivatization | Solifenacin intermediates |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5